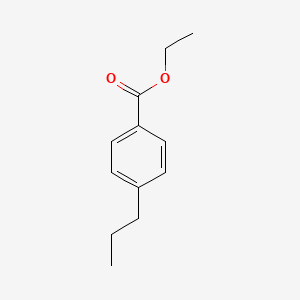

Ethyl 4-propylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-propylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBLKCJHUXWDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509370 | |

| Record name | Ethyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81423-83-8 | |

| Record name | Ethyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Pathways of Ethyl 4 Propylbenzoate

Hydrolytic Stability and Kinetic Studies

The hydrolysis of ethyl 4-propylbenzoate, the cleavage of the ester bond to form 4-propylbenzoic acid and ethanol (B145695), is a critical reaction that dictates its stability in aqueous environments. The rate of this reaction is significantly influenced by the presence of catalysts, such as acids or bases, and by the nature of substituents on the aromatic ring.

Base-Catalyzed Hydrolysis Kinetics

Base-promoted hydrolysis of esters like this compound is a well-studied process that proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov This reaction is effectively irreversible as the final step involves the deprotonation of the resulting carboxylic acid by the base. libretexts.org The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org Subsequently, the intermediate collapses, leading to the expulsion of the ethoxide leaving group and the formation of 4-propylbenzoic acid, which is then deprotonated by the base to form the carboxylate salt. libretexts.org

Kinetic studies on the base-catalyzed hydrolysis of homologous series of benzoates, including ethyl benzoate (B1203000), have been conducted to understand the reaction rates. nih.govias.ac.in The reaction is typically pseudo-first-order under conditions of high base concentration. cas.cz Theoretical studies have shown that for a series of n-alkyl benzoates, the activation energy for base-catalyzed hydrolysis increases with the length of the alkyl chain (methyl < ethyl < n-propyl < n-butyl). nih.gov This suggests that this compound would have a specific and measurable hydrolysis rate under basic conditions, influenced by both the ethyl group of the ester and the propyl group on the benzene (B151609) ring. nih.gov

Influence of Substituent Effects on Hydrolysis Rates

The rate of hydrolysis of ethyl benzoates is markedly affected by the nature and position of substituents on the aromatic ring. libretexts.org The Hammett equation is often used to quantify these effects. libretexts.orgdalalinstitute.com Substituents are assigned a substituent constant (σ) that reflects their electron-donating or electron-withdrawing nature. libretexts.orgdalalinstitute.com

For the base-catalyzed hydrolysis of substituted ethyl benzoates, electron-withdrawing groups increase the reaction rate, while electron-donating groups decrease it. epa.govlibretexts.org This is because electron-withdrawing groups stabilize the negatively charged transition state of the BAC2 mechanism, thus lowering the activation energy. epa.gov The propyl group at the para-position of this compound is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. Therefore, it is expected to slightly decrease the rate of base-catalyzed hydrolysis compared to unsubstituted ethyl benzoate. libretexts.org

The sensitivity of a reaction to substituent effects is given by the reaction constant (ρ). For the alkaline hydrolysis of ethyl benzoates, the ρ value is positive, indicating that the reaction is accelerated by electron-withdrawing substituents. dalalinstitute.com

Table 1: Effect of Substituents on the Rate of Alkaline Hydrolysis of Substituted Ethyl Benzoates

| Substituent (X) in Ethyl X-benzoate | Relative Rate Constant (k/k₀) | Nature of Substituent |

|---|---|---|

| p-NO₂ | High | Electron-withdrawing |

| H | 1.00 | Reference |

| p-CH₃ | Low | Electron-donating |

| p-OCH₃ | Lower | Strong Electron-donating |

Transesterification Reactions and Mechanism

Transesterification is a crucial reaction for modifying the ester functionality of this compound, allowing for the synthesis of different esters by exchanging the ethyl group with another alcohol moiety. libretexts.org This process can be catalyzed by acids, bases, or various metal catalysts. libretexts.orgmdpi.com

Acid/Halide Co-mediated Transesterification

Recent advancements have shown that a combination of an acid and a halide can effectively mediate the transesterification of unactivated carboxylic esters. acs.org This method provides a valuable alternative to traditional acid or base catalysis. While specific studies on this compound using this exact methodology are not detailed in the provided results, the general mechanism involves the activation of the ester by the acid and subsequent nucleophilic attack by the alcohol, facilitated by the halide ion.

Development of Novel Catalytic Systems for Transesterification

The development of new and efficient catalysts for transesterification is an active area of research, driven by the need for milder and more selective reaction conditions.

Boronic Acids: Arylboronic acids have emerged as effective Lewis acid catalysts for the transesterification of various esters, including aromatic ones. nih.gov They are thought to activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by an alcohol. nih.gov

Earth-Abundant Metal Catalysts: Inexpensive and readily available alkali metal species, such as potassium carbonate (K₂CO₃), have been shown to catalyze the transesterification of aryl esters, particularly with less nucleophilic phenols. rsc.org

Metal Oxides: Cerium(IV) oxide (CeO₂) has been identified as a versatile and reusable heterogeneous catalyst for the transesterification of esters under solvent-free conditions. rsc.org

Organotin Catalysts: Catalysts derived from the reaction of organotin compounds with alkali-metal alkoxides have also been developed for ester interchange reactions. google.com

Enzyme Catalysis: Immobilized lipases are increasingly used as biocatalysts for ester synthesis and transesterification, offering high selectivity and mild reaction conditions. mdpi.comresearchgate.net

Table 2: Examples of Catalytic Systems for Transesterification

| Catalyst System | Type of Esters | Key Features |

|---|---|---|

| Arylboronic Acids nih.gov | β-keto esters, aromatic esters | Lewis acid catalysis, compatible with various alcohols. |

| K₂CO₃ rsc.org | Aryl and heteroaryl esters | Earth-abundant metal catalyst, suitable for reactions with phenols. |

| CeO₂ rsc.org | Various esters | Heterogeneous, reusable, solvent-free conditions. |

| Organotin/Alkali-metal alkoxide google.com | General esters | Effective for ester interchange reactions. |

Reactions Involving the Aromatic Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. youtube.com In these reactions, an electrophile replaces one of the hydrogen atoms on the aromatic ring. The ester group (-COOEt) is a deactivating, meta-directing group, while the propyl group (-CH₂CH₂CH₃) is an activating, ortho-, para-directing group.

Given the presence of both an activating and a deactivating group, the position of substitution will depend on the reaction conditions and the nature of the electrophile. The activating effect of the alkyl group generally directs incoming electrophiles to the positions ortho to it (positions 2 and 6). The deactivating ester group directs to the meta position (positions 3 and 5). Therefore, substitution will predominantly occur at the positions ortho to the activating propyl group. Alkyl groups increase the reactivity of the benzene ring towards electrophilic substitution. quora.com

Potential electrophilic substitution reactions for this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although the deactivating nature of the ester group can make these reactions challenging.

Electrophilic Aromatic Substitution Reactions

Detailed Research Findings: The ethyl carboxylate group significantly deactivates the benzene ring due to its electron-withdrawing nature through resonance. Studies on ethyl benzoate show it is substantially less reactive than benzene in EAS reactions. For instance, in nitration reactions, ethyl benzoate is only about 0.1-0.2% as reactive as benzene. masterorganicchemistry.com This deactivating effect makes the aromatic ring less nucleophilic.

The propyl group, being an alkyl group, is weakly activating and directs incoming electrophiles to the positions ortho and para to it. In this compound, the para position is already occupied by the ester group. Therefore, the directing influence of the propyl group is towards the two ortho positions (C-3 and C-5).

Table 1: Predicted Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Typical Electrophile (E+) | Predicted Major Product |

|---|---|---|---|

| Friedel-Crafts Alkylation | R-X, AlCl₃ | R⁺ | Ethyl 3-alkyl-4-propylbenzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Ethyl 3-acyl-4-propylbenzoate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Ethyl 2-propyl-5-sulfobenzoate |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. This type of reaction is generally challenging for benzene derivatives unless the ring is highly electron-deficient.

Detailed Research Findings: For NAS to occur, the aromatic ring typically requires the presence of strong electron-withdrawing groups (such as nitro groups) and a good leaving group (like a halide). The ethyl ester group on this compound is deactivating, but it is not sufficiently powerful to make the ring susceptible to attack by common nucleophiles under standard conditions. acs.org Furthermore, the molecule lacks a suitable leaving group on the aromatic ring. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution reactions under typical laboratory conditions.

Halogenation and Nitration Studies

Halogenation and nitration are specific, well-studied examples of electrophilic aromatic substitution. The principles discussed in section 2.3.1 apply directly to these reactions.

Detailed Research Findings: The deactivating nature of the ester group makes reactions like nitration and halogenation slower than for benzene itself. masterorganicchemistry.com For ethyl benzoate, nitration with a mixture of nitric acid and sulfuric acid yields ethyl 3-nitrobenzoate as the major product. ucalgary.caaskfilo.com

For this compound, the directing effects of the propyl group (ortho-directing) and the ester group (meta-directing) coincide. Therefore, halogenation and nitration are predicted to occur at the C-3 and C-5 positions, which are ortho to the propyl group and meta to the ester.

Table 2: Halogenation and Nitration of this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-nitro-4-propylbenzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 3-bromo-4-propylbenzoate |

| Chlorination | Cl₂, AlCl₃ | Ethyl 3-chloro-4-propylbenzoate |

Pyrolysis and Thermal Decomposition Pathways

Pyrolysis involves the thermal decomposition of a compound in the absence of oxygen. For esters like this compound, specific intramolecular pathways are well-documented.

Intramolecular Gas-Phase Elimination Studies

The primary thermal decomposition pathway for many ethyl esters, including ethyl benzoates, is a unimolecular elimination reaction that occurs in the gas phase. cdnsciencepub.comcdnsciencepub.com

Detailed Research Findings: This reaction proceeds through a concerted, six-membered cyclic transition state, which is a type of pericyclic reaction known as an ester pyrolysis or a cis-elimination. uss.clrsc.orgresearchgate.net In this mechanism, a β-hydrogen from the ethyl group is transferred to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O and C-H bonds. The products of this elimination are the corresponding carboxylic acid and ethylene. cdnsciencepub.comcdnsciencepub.com This process is known to be unimolecular and intramolecular, meaning it does not rely on collisions with other molecules or solvent interactions. cdnsciencepub.com For this compound, this pathway is expected to yield 4-propylbenzoic acid and ethylene. Theoretical studies on similar ethyl esters indicate the reaction is slightly asynchronous, with bond-breaking processes being more advanced than bond-forming processes in the transition state. uss.cl

Heterogeneous Reaction Pathways in Pyrolysis

While intramolecular elimination is the dominant homogeneous gas-phase reaction, heterogeneous pathways can also occur, particularly on the surfaces of the reactor. cdnsciencepub.com

Detailed Research Findings: Heterogeneous reactions are those that are catalyzed by the surfaces of the reaction vessel or by solid catalysts. researchgate.net The presence of oxygen or free radicals can activate reactor surfaces, leading to faster and less predictable decomposition rates. cdnsciencepub.com For some esters, particularly those with more electron-releasing groups like t-butyl esters, decomposition can be subject to a significant heterogeneous component that occurs on the reactor walls. cdnsciencepub.com This can lead to different products and is often characterized by non-first-order kinetics. In the context of industrial applications, catalysts like zeolites (e.g., ZSM-5) are used to direct the pyrolysis of biomass-derived compounds toward specific products like aromatic hydrocarbons. researchgate.netmdpi.com While the primary pathway for this compound is the clean intramolecular elimination, the possibility of competing heterogeneous reactions, especially at higher temperatures or on activated surfaces, could lead to byproducts from secondary cracking or polymerization reactions. researchgate.net

Reduction Reactions of the Ester Group

The ethyl ester group of this compound can be reduced using various reagents to yield either primary alcohols or aldehydes.

Detailed Research Findings: The reduction of an ester to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, while milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough. libretexts.org The reaction with LiAlH₄ involves the nucleophilic attack of a hydride ion on the ester carbonyl carbon. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then immediately reduced further by another hydride to the corresponding alkoxide. A final workup with a proton source yields the primary alcohol. libretexts.org For this compound, this reduction would cleave the ester, producing two alcohol products: (4-propylphenyl)methanol (B1362068) and ethanol.

It is also possible to selectively reduce the ester to an aldehyde. This is achieved using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), and carrying out the reaction at low temperatures (e.g., -78 °C). libretexts.org Under these conditions, the reaction stops at the aldehyde stage because the reducing agent is not reactive enough to reduce the aldehyde further. libretexts.org Therefore, treating this compound with DIBAL-H at low temperature would be expected to yield 4-propylbenzaldehyde.

Table 3: Reduction of the Ester Group in this compound

| Reducing Agent | Typical Conditions | Major Organic Product(s) |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 1. Diethyl ether or THF 2. H₃O⁺ workup | (4-Propylphenyl)methanol and Ethanol |

| Diisobutylaluminum hydride (DIBAL-H) | 1. Toluene (B28343), -78 °C 2. H₂O workup | 4-Propylbenzaldehyde |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the optimal arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) is a class of computational methods used to investigate the electronic structure of many-body systems. It has been employed to understand the properties of benzoate (B1203000) esters. For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy is particularly relevant for reactions involving nucleophilic attack, such as hydrolysis, as a lower LUMO energy generally corresponds to a higher electrophilicity of the carbonyl carbon, making the ester more susceptible to hydrolysis. nih.govsemanticscholar.org

In a comparative study of homologous benzoate esters, the electronic properties were calculated to understand their hydrolytic stability. While specific DFT data for Ethyl 4-propylbenzoate is not detailed in the available literature, the principles can be applied. The presence of the electron-donating propyl group at the para position is expected to increase the electron density on the benzene (B151609) ring and, to a lesser extent, on the carbonyl group, which would influence the LUMO energy.

Table 1: Illustrative DFT-Calculated Properties for Benzoate Esters Note: This table is illustrative and based on general principles and data from related compounds. Specific values for this compound would require dedicated calculations.

| Property | Description | Expected Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The electron-donating nature of the alkyl groups would likely raise the HOMO energy compared to unsubstituted ethyl benzoate. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The para-propyl group's electron-donating effect would slightly raise the LUMO energy, potentially decreasing reactivity towards nucleophiles compared to unsubstituted ethyl benzoate. nih.gov |

| Mulliken Charges | A method for estimating partial atomic charges. | The carbonyl carbon would possess a positive partial charge, making it the primary site for nucleophilic attack. The magnitude of this charge is influenced by the substituents. semanticscholar.org |

| Dipole Moment | A measure of the overall polarity of the molecule. | The ester group introduces a significant dipole moment. The overall molecular dipole would be a vector sum of the dipoles of its constituent groups. |

DFT calculations, such as those using the B3LYP functional with a suitable basis set (e.g., 6-311+G**), are standard for obtaining reliable relative energies and electronic properties for organic molecules. mdpi.com

The flexibility of the ethyl and propyl chains in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms, known as energy minima. These studies are often performed using molecular mechanics methods, like the Merck Molecular Force Field (MMFF), followed by re-optimization of the lowest energy conformers using higher-level methods such as semi-empirical (e.g., PM6) or DFT calculations. nih.govsemanticscholar.org

The C(aryl)-C(carbonyl) bond.

The C(carbonyl)-O(ester) bond.

The O(ester)-C(ethyl) bond.

The C-C bonds within the ethyl and propyl groups.

The planarity of the benzoate group is generally favored to maximize conjugation. The alkyl chains, however, can adopt various gauche and anti conformations. It is expected that the lowest energy conformer would have the alkyl chains in an extended, staggered arrangement to minimize steric hindrance.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for mapping out the pathways of chemical reactions, providing details that are often inaccessible through experimental means alone.

The hydrolysis of esters is a well-studied reaction. In base-catalyzed hydrolysis, the reaction proceeds via a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the carbonyl carbon. Computational chemistry can be used to locate the transition state (TS) for this step and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate. nih.gov

A study on the base-catalyzed hydrolysis of a homologous series of n-alkyl benzoates (methyl, ethyl, n-propyl, n-butyl) calculated the relative activation energies using the PM6-DH2 semi-empirical method. The results showed that the activation energy required to reach the transition state increases with the length of the alkyl chain. nih.gov This trend is attributed to the increasing electron-donating inductive effect of the longer alkyl groups, which slightly reduces the electrophilicity of the carbonyl carbon.

Table 2: Relative Activation Energies (Ea) for Base-Catalysed Hydrolysis of Benzoate Esters

| Compound | Alkyl Group | Relative Ea (kcal/mol) | Experimental Half-life (t1/2) in Base (min) |

| Methyl benzoate | Methyl | 31.96 | 14 |

| Ethyl benzoate | Ethyl | 32.19 | 14 |

| n-Propyl benzoate | n-Propyl | 32.41 | 19 |

| n-Butyl benzoate | n-Butyl | 32.55 | 21 |

| Source: Data adapted from a comparative study on benzoate esters. nih.gov |

These calculations align with experimental findings, where n-propyl benzoate shows a slightly longer hydrolysis half-life than ethyl and methyl benzoate. nih.gov For this compound, one would also need to consider the electronic effect of the para-propyl group, which would further modulate the activation energy.

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system of atoms as a function of their geometric positions. emory.edu For a chemical reaction, a PES provides a complete map of all possible pathways, including reactants, products, intermediates, and transition states. emory.edu

For a reaction such as the hydrolysis of this compound, a simplified PES can be constructed by plotting the energy as a function of key reaction coordinates, such as the distance between the hydroxide ion and the carbonyl carbon, and the C-O ester bond length. Mapping the PES allows for a detailed understanding of the reaction mechanism, confirming that the located transition state indeed connects the reactants to the tetrahedral intermediate. rsc.org While a specific PES for this compound is not available in the literature, the methodology involves calculating the energy at numerous points along the reaction coordinate to trace the minimum energy path. emory.edu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering insights into the dynamics, conformational changes, and interactions with the environment (e.g., solvent). ebi.ac.ukresearchgate.net

An MD simulation of this compound, for instance in a water box, could be used to:

Explore the conformational landscape and the rates of interconversion between different conformers.

Study the solvation structure and the arrangement of water molecules around the ester.

Investigate the diffusion and transport properties of the molecule in a liquid phase. researchgate.net

Provide insights into how the molecule interacts with other molecules in a mixture or at an interface.

Force fields, such as TraPPE-ua or OPLS, are typically used in classical MD simulations of organic molecules to define the potential energy of the system. researchgate.net Such simulations can complement quantum mechanical calculations by providing a dynamic picture of the molecule's behavior on longer timescales.

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its activity or properties. In non-biological contexts, these models are powerful tools for predicting the chemical reactivity, stability, and physical characteristics of molecules like this compound based on a set of numerical descriptors derived from their molecular structure.

QSAR and Linear Free Energy Relationships (LFERs) provide a robust framework for predicting the reactivity of organic compounds. The Hammett equation, a foundational LFER, quantitatively describes the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds. viu.calibretexts.org For benzoate esters, QSAR models are particularly effective in predicting their hydrolytic stability, a key measure of reactivity.

The reactivity of esters such as this compound is largely governed by electronic and steric factors. Electronic effects are quantified by parameters like Hammett substituent constants (σ), which account for the electron-donating or electron-withdrawing nature of a substituent. Steric effects, related to the size and shape of the substituent groups, can also significantly influence reaction rates. Modern QSAR models often employ a range of molecular descriptors, including those related to pKₐ, charge density, electronegativity, and various topological and geometrical parameters, to build predictive regression models. nih.gov

A key application of QSAR in this context is the prediction of hydrolysis rates. The base-catalyzed hydrolysis of esters, a well-studied reaction, is highly sensitive to the structure of both the acyl and the alcohol portions of the molecule. For a homologous series of alkyl p-substituted benzoates, reactivity trends can be clearly established. Studies on the alkaline hydrolysis of simple alkyl benzoates show a distinct relationship between the size of the alkyl group and the rate of reaction. As the alkyl chain length increases from methyl to ethyl to n-propyl, the hydrolytic stability can be systematically compared. unil.ch

Research comparing the chemical and biological stability of various benzoate esters provides specific data on their hydrolytic half-lives (t₁/₂). conicet.gov.arspectroscopyonline.com These experimental values can be used to build and validate QSAR models that predict reactivity trends within a chemical class. For instance, the hydrolytic stability of n-propyl benzoate can be directly compared to that of ethyl benzoate under identical alkaline conditions.

| Compound | Alkaline Hydrolysis Half-life (t₁/₂) in min |

| Methyl Benzoate | 14 |

| Ethyl Benzoate | 14 |

| n-Propyl Benzoate | 19 |

| n-Butyl Benzoate | 21 |

| This table presents the comparative hydrolytic stability of a homologous series of benzoate esters under alkaline conditions, demonstrating the influence of the alkyl chain length on reactivity. Data sourced from a comparative stability study. conicet.gov.ar |

These data illustrate that increasing the length of the n-alkyl chain from ethyl to n-propyl slightly increases the half-life, indicating a decrease in reactivity. This trend is attributed to steric hindrance at the reaction center. QSAR models can capture these subtle differences, allowing for the prediction of reactivity for other, unmeasured esters like this compound. unil.ch

Beyond reaction kinetics, QSPR models can predict thermodynamic stability. A crucial parameter for stability is the standard enthalpy of formation (ΔHf°). Large-scale QSPR models, developed using genetic algorithms and multivariate linear regression, can predict the ΔHf° for a vast range of organic compounds with high accuracy based solely on descriptors calculated from the molecular structure. ualberta.ca

QSAR and QSPR principles extend beyond reactivity to the prediction and correlation of spectroscopic data. Structural descriptors can be mathematically linked to features within Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. This approach, sometimes termed Quantitative Spectrometric Data-Activity Relationship (QSDAR), allows for the prediction of spectral characteristics based on molecular structure. researchgate.net

For aromatic esters, Hammett substituent constants and other electronic parameters can be correlated with specific spectral features. psu.edu For instance, the stretching frequency of the carbonyl group (C=O) in the IR spectrum is sensitive to the electronic environment. spectroscopyonline.com Electron-withdrawing groups attached to the benzene ring tend to increase the C=O stretching frequency, while electron-donating groups tend to decrease it. A QSAR model could establish a linear correlation between the Hammett constant (σ) of a para-substituent and the ν(C=O) wavenumber for a series of benzoate esters.

Similarly, NMR chemical shifts, which are highly sensitive to the local electronic environment of a nucleus, are well-suited for QSAR/QSPR correlations. researchgate.net The chemical shifts of ¹³C and ¹H nuclei in this compound can be correlated with structural descriptors. For ¹³C NMR, models can predict the chemical shifts of aromatic carbons based on substituent effects. nih.gov Machine learning algorithms and graph-based models have been successfully applied to predict ¹³C chemical shifts for benzenic compounds with high accuracy (Root Mean Square Error < 1.0 ppm). nih.govdntb.gov.ua For ¹H NMR, computational models like the CHARGE model can predict chemical shifts in esters by calculating the electric field, magnetic anisotropy, and steric effects of the functional groups. nih.gov

While a specific QSAR model correlating the spectroscopic data of this compound is not detailed in the literature, the established methodologies for similar compounds provide a clear blueprint for how such a correlation would be developed. The table below illustrates the conceptual basis for such a QSAR study.

| Molecular Descriptor | Spectroscopic Data Point | Type of Correlation |

| Hammett Constant (σ) of para-substituent | IR Carbonyl Stretch (ν(C=O)) | Linear Regression |

| Calculated Atomic Charge on Carbonyl Carbon | ¹³C NMR Chemical Shift (δ of C=O) | Linear Regression |

| Topological Indices (e.g., Connectivity Index) | ¹H NMR Chemical Shift (δ of α-methylene) | Multiple Linear Regression |

| Steric Parameters (e.g., Taft's Eₛ) | ¹H NMR Chemical Shift (δ of aromatic protons) | Multiple Linear Regression |

| This conceptual table outlines how various molecular descriptors could be correlated with specific IR and NMR spectroscopic data points for a series of para-substituted benzoate esters, including this compound, within a QSAR/QSPR framework. |

These correlations are invaluable for structure elucidation, allowing chemists to predict spectra for novel compounds or to verify the structure of a synthesized molecule by comparing experimental data with QSAR-predicted values. psu.edunih.gov

Material Science Applications and Functional Integration

Applications in Liquid Crystalline Materials

The molecular structure of ethyl 4-propylbenzoate, featuring a rigid aromatic core with flexible alkyl chains, is a key characteristic of mesogenic compounds, which are molecules that can form liquid crystal phases. This has led to its use as a component in the synthesis of more complex liquid crystalline materials.

The synthesis of liquid crystal components often involves the incorporation of benzoate (B1203000) derivatives like this compound to create molecules with specific mesomorphic properties. A notable example is the synthesis of a methacrylate (B99206) liquid crystal monomer, 4-((4-(2-(acryloyloxy)ethoxy)benzoyl)oxy)phenyl 4-propylbenzoate. This was synthesized via a multi-step process, and its structure was confirmed using infrared spectroscopy and ¹H NMR. researchgate.net

Another relevant synthetic approach involves the creation of a homologous series of n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates. In this process, ten different homologues were synthesized to study the effect of the n-propyl benzoate group on the liquid crystal behavior. The structures of these compounds were verified through analytical data. derpharmachemica.com The general synthesis of similar compounds, such as 4-ethylphenyl 4-propylbenzoate, typically involves an esterification reaction between 4-ethylphenol (B45693) and 4-propylbenzoic acid, often catalyzed. ontosight.ai

Table 1: Examples of Synthesized Liquid Crystal Components Incorporating a Propylbenzoate Moiety

| Compound Name | Synthetic Method | Characterization Techniques | Reference |

| 4-((4-(2-(acryloyloxy)ethoxy)benzoyl)oxy)phenyl 4-propylbenzoate | Multi-step synthesis | Infrared spectroscopy, ¹H NMR | researchgate.net |

| n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates | Multi-step synthesis of a homologous series | Elemental analysis | derpharmachemica.com |

| 4-Ethylphenyl 4-propylbenzoate | Esterification of 4-ethylphenol and 4-propylbenzoic acid | General analytical methods | ontosight.ai |

The mesophase behavior and thermal properties of liquid crystals containing the this compound moiety are crucial for their application. For the monomer 4-((4-(2-(acryloyloxy)ethoxy)benzoyl)oxy)phenyl 4-propylbenzoate, its phase behavior and mesomorphism were investigated using differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and X-ray diffraction (XRD). researchgate.net

In the study of the homologous series of n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates, it was found that eight of the ten homologues exhibited liquid crystal behavior. The transition temperatures were determined using a hot stage polarizing microscope, and the phase diagram showed normal behavior with the persistence of an odd-even effect in the nematic–isotopic transition curve. Specifically, the n-propyl to hexyl and octyl derivatives were found to be enantiotropic nematic, while the decyl derivative showed both nematic and smectic characteristics. The dodecyl and tetradecyl derivatives were only enantiotropic smectic. The textures of the nematic and smectic mesophases were identified as threaded or schlieren and focal conic fan-shaped (smectic A or C), respectively. derpharmachemica.com

Table 2: Mesophase Behavior of a Homologous Series of n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates

| Alkoxy Chain Length | Mesophase(s) Observed | Texture | Reference |

| Propyl to Hexyl, Octyl | Nematic | Threaded or Schlieren | derpharmachemica.com |

| Decyl | Nematic, Smectic | Threaded or Schlieren, Focal conic fan-shaped | derpharmachemica.com |

| Dodecyl, Tetradecyl | Smectic | Focal conic fan-shaped | derpharmachemica.com |

Incorporation into Polymer Systems

This compound and its derivatives can also be integrated into polymer systems, either as monomers for polymerization or as functional additives to modify the properties of the final polymer.

A significant application is the use of this compound derivatives as monomers in polymer synthesis. For instance, the methacrylate liquid crystal monomer, 4-((4-(2-(acryloyloxy)ethoxy)benzoyl)oxy)phenyl 4-propylbenzoate, was polymerized via atom transfer radical polymerization (ATRP). The polymerization was carried out using a CuBr/PMDETA complex as the catalyst and a 2-bromo-2-methyl-propionic acid ester as the initiator. The resulting polymer was characterized by gel permeation chromatography and nuclear magnetic resonance to determine its molecular weight and structure. researchgate.net

Another study focused on the synthesis of well-defined poly(methacrylate)s with liquid crystalline side chains (PPHM). A monomer, 6-[4-(4-propyl benzoate) phenoxy] hexyl methacrylate (PHM), was designed and synthesized. This monomer, possessing a shorter alkyl chain at the terminus of the biphenyl (B1667301) group, was successfully polymerized via living anionic polymerization to obtain monodisperse PPHM with a high weight-average molecular weight (Mw) of up to 68k. shinshu-u.ac.jp

Table 3: Polymerization of Monomers Containing a Propylbenzoate Moiety

| Monomer | Polymerization Method | Resulting Polymer | Key Findings | Reference |

| 4-((4-(2-(acryloyloxy)ethoxy)benzoyl)oxy)phenyl 4-propylbenzoate | Atom Transfer Radical Polymerization (ATRP) | Polyacrylate with liquid crystalline side chains | Successful polymerization to form a liquid crystalline polymer. | researchgate.net |

| 6-[4-(4-propyl benzoate) phenoxy] hexyl methacrylate (PHM) | Living Anionic Polymerization | Poly(methacrylate) with liquid crystalline side chains (PPHM) | Achieved high molecular weight and monodispersity. The polymer formed a smectic A phase. | shinshu-u.ac.jp |

This compound can also act as a functional additive in polymer formulations, influencing the properties of the resulting material. For example, in the context of Ziegler-Natta catalysts for olefin polymerization, ethyl benzoate and n-propyl benzoate have been used as external electron donors. core.ac.uk The addition of these benzoates can help to stabilize the small MgCl₂ crystallites in the catalyst support, preventing their re-aggregation and thereby influencing the activity and stereospecificity of the catalyst. This, in turn, affects the properties of the produced polymers like polypropylene. core.ac.uk Furthermore, general applications include its use as a plasticizer or an additive in coatings and adhesives due to its ester functionality. ontosight.ai

Organic Electronics and Optoelectronic Properties (If applicable for derivatives)

While direct applications of this compound in organic electronics are not extensively documented, its derivatives show potential in this field. For instance, propyl benzoate has been mentioned in a patent for a composition containing a nonlinear optically active material, suggesting its potential use in optoelectronic elements. google.com The structural motifs present in this compound are common in molecules designed for organic electronics, where the interplay of aromatic and aliphatic parts can influence charge transport and optical properties. For example, a patent describes charge-transporting complexes for optoelectronic applications that feature similar core structures, although not this specific compound. epo.org Further research into the specific electronic and optoelectronic properties of this compound derivatives is needed to fully explore their potential in this area.

Supramolecular Host-Guest Chemistry

The principles of supramolecular chemistry, particularly host-guest interactions, offer a versatile platform for the functional integration of molecules like this compound into larger, organized systems. By forming inclusion complexes with macrocyclic host molecules, the physicochemical properties of the guest molecule can be significantly altered, leading to novel material science applications. While direct studies on the host-guest chemistry of this compound are not extensively documented, valuable insights can be drawn from research on closely related benzoate esters, such as ethyl benzoate and propyl benzoate. These studies demonstrate the potential for this compound to form stable complexes with common host families like cyclodextrins and calixarenes.

The formation of such complexes is primarily driven by non-covalent interactions, including hydrophobic interactions, van der Waals forces, hydrogen bonding, and CH-π interactions. The size and shape complementarity between the host's cavity and the guest molecule is a critical determinant of the stability and stoichiometry of the resulting complex. For this compound, both the ethyl ester group and the p-propyl substituent would play significant roles in the binding affinity and orientation within a host cavity.

Research Findings with Related Benzoate Esters

Detailed investigations into the host-guest chemistry of analogous benzoate esters provide a strong basis for understanding the potential interactions of this compound.

Cyclodextrin (B1172386) Inclusion Complexes:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for a variety of organic molecules in aqueous environments. oatext.com A study on the inclusion complex of ethyl benzoate with hydroxypropyl-β-cyclodextrin (HP-β-CD) revealed the formation of a stable 1:1 complex. nih.gov In this complex, the benzene (B151609) ring of the ethyl benzoate molecule is encapsulated within the hydrophobic cavity of the HP-β-CD, orienting itself from the wider edge of the host. nih.gov This encapsulation significantly enhances the water solubility of ethyl benzoate and allows for its controlled release. nih.gov The stability of this complex is quantified by a substantial apparent stability constant, indicating a strong binding interaction. nih.gov

Table 1: Host-Guest Complexation Data for Ethyl Benzoate with Hydroxypropyl-β-Cyclodextrin

| Host Molecule | Guest Molecule | Stoichiometry | Stability Constant (K) | Method of Preparation | Key Findings |

|---|---|---|---|---|---|

| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Ethyl Benzoate | 1:1 | 9485 M⁻¹ nih.gov | Freeze-drying nih.gov | The benzene ring of the guest is included in the host cavity, leading to increased water solubility and controlled release. nih.gov |

Calixarene (B151959) Host-Guest Systems:

Calixarenes are another important class of macrocyclic host molecules, featuring a cup-like structure with a well-defined cavity. Their rigid conformation and the ability to be functionalized at both the upper and lower rims make them highly versatile for molecular recognition. semanticscholar.org Research on the complexation of a calix oatext.comresorcarene host with a series of alkyl benzoates has demonstrated the critical role of the guest's alkyl chain in the binding process. oup.com The primary driving force for complexation is the hydrogen bonding between the host and the ester group of the guest, supplemented by CH-π interactions between the guest's alkyl group and the host's aromatic cavity. oup.com The study revealed a clear dependence of the binding constant on the length of the alkyl chain, with an optimal length leading to the most stable complex. oup.com

Table 2: Binding Constants for the Complexation of a Calix oatext.comresorcarene Host with Various Alkyl Benzoates

| Guest Molecule | Binding Constant (K) in Limonene at 25°C |

|---|---|

| Methyl Benzoate | 110 M⁻¹ |

| Propyl Benzoate | 170 M⁻¹ oup.com |

| Butyl Benzoate | 460 M⁻¹ |

| Pentyl Benzoate | 160 M⁻¹ |

| Hexyl Benzoate | 80 M⁻¹ |

| Decyl Benzoate | 70 M⁻¹ |

Data sourced from a study by Aoyama et al. (1996). oup.com

These findings suggest that this compound, with its ethyl ester and p-propyl substituent, would likely exhibit strong interactions with both cyclodextrin and calixarene hosts. The presence of the propyl group at the para position could further influence the binding geometry and stability within the host cavity, potentially leading to selective recognition and the formation of well-defined supramolecular assemblies. The ability to encapsulate this compound within such host molecules opens up possibilities for its application in areas such as controlled-release systems, functional coatings, and the development of responsive materials.

Advanced Spectroscopic and Chromatographic Methodologies for Ethyl 4 Propylbenzoate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of ethyl 4-propylbenzoate and its related reaction products. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR are fundamental techniques for the initial structural assessment of this compound. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl and propyl groups, as well as the aromatic protons, are expected. The ethyl group's methylene (B1212753) protons typically appear as a quartet due to coupling with the adjacent methyl protons, which in turn appear as a triplet. The propyl group presents a more complex pattern with a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the benzene (B151609) ring. The aromatic protons on the para-substituted ring usually appear as two doublets.

The ¹³C NMR spectrum is characterized by a signal for the carbonyl carbon of the ester group at a significantly downfield chemical shift. Other distinct signals correspond to the carbons of the ethyl group, the propyl group, and the aromatic ring. The symmetry of the para-substituted ring results in fewer aromatic signals than the total number of aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| Aromatic (ortho to C=O) | ~7.9 | Doublet | Carbonyl (C=O) | ~166 |

| Aromatic (ortho to propyl) | ~7.2 | Doublet | Aromatic (quaternary, C-C=O) | ~128 |

| Ethyl (-OCH₂) | ~4.3 | Quartet | Aromatic (quaternary, C-propyl) | ~148 |

| Propyl (-CH₂-Ar) | ~2.6 | Triplet | Aromatic (CH, ortho to C=O) | ~129 |

| Propyl (-CH₂-CH₂-CH₃) | ~1.6 | Sextet | Aromatic (CH, ortho to propyl) | ~128 |

| Ethyl (-CH₃) | ~1.4 | Triplet | Ethyl (-OCH₂) | ~61 |

| Propyl (-CH₃) | ~0.9 | Triplet | Propyl (-CH₂-Ar) | ~38 |

| Propyl (-CH₂-CH₂-CH₃) | ~24 | |||

| Ethyl (-CH₃) | ~14 | |||

| Propyl (-CH₃) | ~14 |

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms, which is crucial for confirming the structure of this compound, especially within a mixture of isomers or complex reaction products. scispace.com

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduazom.com For this compound, COSY spectra would show correlations between the methylene and methyl protons of the ethyl group, and among the three different proton environments of the propyl group. sdsu.edu This confirms the integrity of these alkyl chains.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. sdsu.edulibretexts.org This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its corresponding proton in the ¹H NMR spectrum.

Table 2: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Atoms | Information Gained |

|---|---|---|---|

| COSY | Ethyl (-OCH₂) | Ethyl (-CH₃) | Confirms ethyl group connectivity. |

| COSY | Propyl (-CH₂-Ar) | Propyl (-CH₂-CH₂-CH₃) | Confirms propyl group connectivity. |

| HSQC/HMQC | All protons | Directly attached carbons | Assigns carbon signals. |

| HMBC | Ethyl (-OCH₂) | Carbonyl (C=O) | Connects ethyl group to ester functionality. |

| HMBC | Propyl (-CH₂-Ar) | Aromatic carbons | Connects propyl group to the benzene ring. |

| HMBC | Aromatic protons | Carbonyl (C=O) and Propyl carbons | Confirms substitution pattern on the ring. |

Mass Spectrometry (MS) in Mechanistic and Compositional Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for identifying byproducts and degradation products in reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This technique is ideal for analyzing complex mixtures from the synthesis or degradation of this compound. ijraset.comjst.go.jp The sample is first separated into its individual components by the GC column, and then each component is ionized and fragmented in the mass spectrometer.

The resulting mass spectrum for this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage at the bond alpha to the carbonyl group. For this compound, characteristic fragments would include the benzoyl cation with a propyl substituent and the loss of an ethyl radical. This allows for its positive identification even in trace amounts within a complex matrix. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of a compound. nih.gov For this compound (C₁₂H₁₆O₂), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but a different elemental composition. This is critical for confirming the identity of a newly synthesized compound or an unknown impurity.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₂ |

| Nominal Mass | 192 |

| Exact Mass (from HRMS) | 192.11503 |

| Key Fragment (m/z) | 163 (M - C₂H₅)⁺ |

| Key Fragment (m/z) | 147 (M - OC₂H₅)⁺ |

| Key Fragment (m/z) | 119 (C₈H₇O)⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found around 1720 cm⁻¹. ucalgary.ca Other characteristic absorptions include C-O stretching vibrations and C-H stretching vibrations for both the aliphatic and aromatic portions of the molecule. ucalgary.ca

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Ester C=O Stretch | ~1720 | Strong |

| Aromatic C=C Bending | 1600-1450 | Medium |

| Ester C-O Stretch | 1300-1100 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic UV absorption bands due to π → π* transitions of the benzene ring. researchgate.net The conjugation of the benzene ring with the carbonyl group of the ester influences the position and intensity of these absorption maxima (λmax). The UV-Vis spectrum is useful for quantitative analysis and for monitoring reactions involving the aromatic system.

Vibrational Analysis and Functional Group Characterization

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a fundamental tool for the characterization of this compound. By analyzing the vibrational modes of the molecule, specific functional groups can be identified and confirmed. The spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent parts: the p-substituted benzene ring, the ester group, and the alkyl chains (ethyl and propyl).

Key vibrational modes for this compound include the carbonyl (C=O) stretching of the ester group, which typically appears as a strong band in the infrared spectrum. The C-O stretching vibrations of the ester linkage also produce characteristic bands. The aromatic ring gives rise to several notable vibrations, including C-H stretching, C=C in-plane stretching, and C-H out-of-plane bending modes. The presence of the propyl and ethyl groups is confirmed by aliphatic C-H stretching, bending, and rocking vibrations. Comparative analysis with similar molecules, such as Ethyl benzoate (B1203000), aids in the precise assignment of these vibrational frequencies. scholarsresearchlibrary.com

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Description |

| ν(C=O) | Carbonyl (Ester) | 1715 - 1730 | Strong, characteristic stretching vibration. |

| ν(C-O) | Ester Linkage | 1250 - 1300 (asymmetric) | Stretching of the C-O bond adjacent to the carbonyl. |

| ν(C-O) | Ester Linkage | 1100 - 1150 (symmetric) | Stretching of the O-CH₂ bond. |

| ν(C-H) | Aromatic | 3000 - 3100 | Stretching vibrations of C-H bonds on the benzene ring. |

| ν(C=C) | Aromatic | 1450 - 1600 | In-plane stretching vibrations of the benzene ring. |

| δ(C-H) | Aromatic | 800 - 860 | Out-of-plane bending, indicative of 1,4-disubstitution. |

| ν(C-H) | Aliphatic (Propyl & Ethyl) | 2850 - 2980 | Symmetric and asymmetric stretching of CH₂, and CH₃ groups. |

| δ(C-H) | Aliphatic (Propyl & Ethyl) | 1370 - 1470 | Bending (scissoring, wagging) vibrations of CH₂ and CH₃ groups. |

Electronic Transitions and Aromatic System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the chromophores of this compound. The primary chromophore in this molecule is the benzoyl group, which consists of the benzene ring conjugated with the carbonyl group of the ester. This extended π-system gives rise to characteristic absorption bands in the UV region.

The absorption of UV radiation excites electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). libretexts.org For this compound, two principal types of electronic transitions are expected:

π → π* Transitions : These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and carbonyl group. These transitions are responsible for the primary absorption bands observed for aromatic esters. shu.ac.uk

n → π* Transitions : These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These bands are often observed as a shoulder on the more intense π → π* band and can be sensitive to solvent polarity. tanta.edu.eg

The alkyl substituents (propyl and ethyl groups) act as auxochromes, which can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted ethyl benzoate.

| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | Benzoyl group (C₆H₄-C=O) | ~230 - 250 | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |

| n → π | Carbonyl group (C=O) | ~270 - 290 | Low (10 - 100 L mol⁻¹ cm⁻¹) shu.ac.uk |

X-ray Diffraction (XRD) and Crystal Structure Analysis

Single Crystal X-ray Diffraction for Molecular Geometry

In a typical analysis, a suitable single crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. The data is then processed to solve and refine the crystal structure. This refinement yields accurate atomic coordinates, from which the molecular geometry can be determined. For aromatic esters, this analysis confirms the planarity of the benzene ring and provides insight into the conformation of the ester and alkyl groups relative to the ring. nih.gov

Illustrative Crystallographic Data for a Related Compound: Ethyl 3-nitro-4-(propylamino)benzoate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆N₂O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.4914 (4) |

| b (Å) | 12.0828 (9) |

| c (Å) | 12.8763 (9) |

| α (°) | 62.494 (4) |

| β (°) | 81.055 (4) |

| γ (°) | 83.494 (4) |

| Volume (ų) | 611.57 (8) |

| Z | 2 |

This data illustrates the type of detailed geometric parameters obtained from single-crystal XRD analysis.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. It is essential for identifying the specific crystalline phase of a compound and for studying polymorphism—the ability of a substance to exist in two or more crystalline forms. Each polymorph has a unique crystal lattice and will produce a distinct PXRD pattern.

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal structure and serve as a "fingerprint" for the material. By comparing the experimental PXRD pattern of a synthesized batch of this compound to a reference pattern, one can confirm its phase identity and purity. While a reference pattern for this compound is not widely published, data from analogous compounds like ethyl-p-hydroxybenzoate (EHB) demonstrate the methodology. researchgate.net The prominent peaks in the pattern can be indexed with Miller indices (hkl), which describe the orientation of the corresponding lattice planes. researchgate.net

Illustrative Powder XRD Data for a Related Compound: Ethyl-p-hydroxybenzoate (EHB) researchgate.net

| 2θ (°) | (hkl) |

| 15.5 | (110) |

| 16.2 | (11-1) |

| 25.0 | (12-2) |

| 26.5 | (22-1) |

| 28.1 | (032) |

| 31.5 | (220) |

This table provides an example of indexed PXRD peaks, which are used for phase identification.

Chromatographic Method Development and Application

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode used for purity assessment and quantitative analysis.

In a typical RP-HPLC setup, this compound is dissolved in a suitable solvent and injected into the system. The separation is achieved on a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, using a polar mobile phase. Due to its relatively nonpolar nature, this compound is well-retained on the C18 column and can be effectively separated from more polar impurities or related compounds. Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, often around 254 nm, corresponding to the π → π* transition of the benzoyl chromophore. nih.gov

The method's performance is validated to ensure its accuracy, precision, linearity, and sensitivity for the intended application. Quantitative analysis relies on comparing the peak area of the analyte in a sample to the peak areas of known concentration standards, allowing for precise determination of its concentration.

Typical RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

| Stationary Phase | C18-bonded silica (e.g., 2.6 µm particle size, 150 x 3.0 mm) nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient or isocratic mixture |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm nih.gov |

| Injection Volume | 1 - 10 µL nih.gov |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) for Volatile Analysis and Reaction Monitoring

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for the study of this compound. This method relies on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The differential interaction of compounds with the stationary phase leads to their separation based on properties such as boiling point and polarity.

In the analysis of benzoate esters, including compounds structurally similar to this compound, various GC methods have been successfully employed. For instance, the simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates has been achieved using an isothermal GC method with an SE-30 column and flame-ionization detection (FID). While specific retention times for this compound are not extensively documented in publicly available literature, typical GC conditions for analyzing benzoate esters in food and beverage samples can provide a foundational methodology. These often involve using capillary columns with stationary phases of varying polarity, such as a poly(5% diphenyl – 95 % dimethyl siloxane) phase.

A critical application of GC in the context of this compound is the real-time monitoring of its synthesis, commonly through the esterification of 4-propylbenzoic acid with ethanol (B145695). By periodically sampling the reaction mixture and analyzing it by GC, researchers can track the consumption of reactants and the formation of the ester product. This allows for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time to maximize the yield of this compound. The progress of similar esterification reactions, like that of benzoic acid with methanol, is often monitored using chromatographic techniques to follow the appearance of the ester peak and the disappearance of the acid and alcohol peaks over time.

For quantitative analysis, an internal standard is typically added to the samples to correct for variations in injection volume and detector response. The peak areas of this compound and the internal standard are then used to construct a calibration curve for accurate concentration determination.

Table 1: Illustrative GC Parameters for Analysis of Benzoate Esters

| Parameter | Value |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Methyl Siloxane |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial Temp: 60°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) |

Note: This table represents typical starting conditions for the analysis of benzoate esters and may require optimization for this compound.

Comprehensive Multi-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

For the analysis of this compound within highly complex matrices, such as essential oils, alcoholic beverages, or fragrance formulations, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. upm.edu.my This advanced technique utilizes two columns with different stationary phases (orthogonal separation mechanisms), connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension (1D) column and rapidly re-injects them onto the second-dimension (2D) column.

This process generates a two-dimensional chromatogram with peaks plotted based on their retention times on both columns. The increased peak capacity and enhanced resolution of GC×GC allow for the separation of co-eluting compounds that would otherwise overlap in a single-column separation. This is particularly advantageous for identifying trace components in the presence of a complex sample matrix.

The structured nature of GC×GC chromatograms, where compounds of similar chemical classes often elute in distinct regions of the 2D plot, aids in the identification of unknown peaks. For instance, esters typically form a well-defined group, facilitating the tentative identification of compounds like this compound based on their location in the chromatogram relative to other known esters.

Table 2: Typical GC×GC Column Combinations for Volatile Compound Analysis

| First Dimension (¹D) Column | Second Dimension (²D) Column | Application Area |

| Non-polar (e.g., PDMS) | Polar (e.g., PEG) | General volatile analysis, Flavors & Fragrances |

| Polar (e.g., WAX) | Non-polar (e.g., 5% Phenyl) | Essential oils, Fatty Acid Methyl Esters (FAMEs) |

The selection of the column set is crucial for achieving optimal separation. A common approach for analyzing complex mixtures containing a variety of chemical classes, including esters like this compound, is to use a non-polar column in the first dimension to separate compounds primarily by boiling point, and a polar column in the second dimension to separate them based on polarity. This orthogonality provides a comprehensive separation of the sample components.

Environmental Fate and Degradation Pathways

Microbial Degradation and Biotransformation Pathways

Microorganisms play a pivotal role in the environmental breakdown of organic compounds. The biodegradation of aromatic esters like Ethyl 4-propylbenzoate is a key process for their removal from ecosystems. This biotransformation is carried out by diverse microbial communities through various metabolic pathways.

While specific studies identifying microbial strains that degrade this compound are not extensively documented, research on structurally similar compounds, such as parabens (p-hydroxybenzoic acid esters), provides significant insight. Numerous bacterial species have been identified that can utilize parabens as a carbon source, suggesting that similar strains may be capable of degrading other benzoates. The ability to break down these compounds is not limited to a few specialist organisms but is found across different genera, including those commonly present in soil and aquatic environments.

Several studies have isolated and identified bacteria with the ability to degrade parabens like propylparaben (B1679720) and methylparaben. For instance, species such as Pseudomonas beteli and Burkholderia latens have been isolated from solutions containing these compounds and have demonstrated the ability to degrade them. Other identified bacteria capable of paraben biodegradation include Enterobacter cloacae, Klebsiella planticola, Vibrio cholera, Escherichia coli, and Proteus vulgaris. These findings indicate that the enzymatic machinery required to break down aromatic esters is present in a variety of common bacteria.

Table 1: Examples of Microbial Strains Involved in the Degradation of Structurally Similar Compounds (Parabens)

| Microbial Strain | Degraded Compound(s) | Reference(s) |

|---|---|---|

| Pseudomonas beteli | Methylparaben, Propylparaben | ,, |

| Burkholderia latens | Methylparaben, Propylparaben | ,, |

| Enterobacter cloacae | Methylparaben | |

| Klebsiella planticola | Methylparaben | |

| Vibrio cholera | Methylparaben | |

| Escherichia coli | Methylparaben |

The primary and most crucial step in the microbial degradation of aromatic esters like this compound is the hydrolysis of the ester bond. This initial cleavage breaks the molecule into an alcohol and a carboxylic acid. For this compound, this pathway would yield ethanol (B145695) and 4-propylbenzoic acid. This reaction is analogous to the well-documented degradation pathway of parabens, which are first hydrolyzed to p-hydroxybenzoic acid (PHBA).

Following the initial hydrolysis, the resulting intermediates undergo further degradation. The intermediate 4-propylbenzoic acid can be further metabolized by microorganisms. The degradation of the alkyl side chain can occur through processes such as β-oxidation, a common metabolic pathway for breaking down fatty acids and other alkyl chains. Subsequently, the aromatic ring of the resulting benzoic acid derivative is typically cleaved. This ring-opening is a key step in the complete mineralization of the compound, eventually leading to the formation of carbon dioxide and water. Under aerobic conditions, the degradation pathway for similar compounds involves this initial hydrolysis followed by decarboxylation to produce phenol, which can then be used as a carbon source by microorganisms.

The biotransformation of this compound is mediated by specific enzymes produced by microorganisms. The critical enzymatic reaction is the hydrolysis of the ester linkage, which is catalyzed by esterases. These enzymes are widespread in nature and are responsible for cleaving ester bonds in a variety of substrates. In the context of wastewater treatment, activated sludge contains microbial populations that produce esterases capable of transforming parabens into PHBA. It is highly probable that the same class of enzymes is responsible for the hydrolysis of this compound to 4-propylbenzoic acid and ethanol.

Once the initial hydrolysis has occurred, other enzymes come into play to degrade the intermediates. For instance, the subsequent breakdown of the aromatic ring intermediate often involves enzymes such as decarboxylases, which remove the carboxyl group, and various oxygenases that are responsible for cleaving the aromatic ring structure.

Abiotic Degradation Processes

In addition to microbial action, this compound can be degraded in the environment through non-biological, or abiotic, processes. These processes are primarily driven by physical and chemical factors, such as light energy and water.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Studies on structurally related compounds show that aromatic esters can undergo photodegradation in aqueous environments. The mechanisms of photodegradation can include the UV-induced cleavage of the ester bond, leading to the formation of 4-propylbenzoic acid and an ethyl radical.

Another important photodegradation mechanism involves the reaction with photochemically generated reactive species, such as hydroxyl radicals (•OH). These highly reactive radicals can attack the aromatic ring of the benzoate (B1203000) molecule, leading to hydroxylation and subsequent degradation of the ring structure. Research on Ethyl 4-aminobenzoate, a similar compound, has shown that UV-activated processes can effectively remove it from water, highlighting the potential for photodegradation to be a significant removal pathway for this compound.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkage in this compound is susceptible to hydrolysis in aquatic environments. This process is abiotic and is significantly influenced by pH and temperature. The reaction results in the cleavage of the ester bond to form 4-propylbenzoic acid and ethanol.

The rate of hydrolysis for esters is generally dependent on the pH of the solution, with the reaction being catalyzed by both acids and bases. Studies on a homologous series of benzoate esters (methyl, ethyl, n-propyl, and n-butyl benzoate) have quantified their stability under various conditions. The half-life (t½), which is the time required for half of the compound to degrade, is a key parameter in these studies. For example, under alkaline conditions, the half-lives of simple benzoate esters are on the order of minutes to hours, indicating that hydrolysis can be a relatively rapid degradation process, especially under non-neutral pH conditions.

Table 2: Comparative Hydrolytic Stability of Structurally Similar Benzoate Esters

| Compound | Alkaline Hydrolysis Half-life (t½) in minutes | Reference |

|---|---|---|

| Methyl benzoate | 14 | |

| Ethyl benzoate | 14 | |

| n-Propyl benzoate | 19 |

Note: Data represents hydrolysis under specific laboratory conditions (base-catalyzed) and serves to illustrate the relative stability of the ester bond in similar compounds.

Environmental Distribution and Partitioning Behavior of this compound

The environmental distribution and partitioning of a chemical compound are governed by its physicochemical properties, such as water solubility, vapor pressure, and its partition coefficients between different environmental compartments like water, soil, and air. For this compound, specific experimental data on its environmental fate are scarce in scientific literature. Therefore, its behavior is largely predicted using Quantitative Structure-Activity Relationship (QSAR) models and by drawing comparisons with structurally similar compounds, such as other alkyl benzoates.

Modeling Environmental Fate and Transport

Environmental fate models are crucial tools for predicting the distribution and persistence of chemicals in the environment, especially for compounds with limited empirical data. rsc.orgresearchgate.net Models like the US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface) are widely used for this purpose. epa.govmorressier.comepa.gov These models estimate a substance's properties and predict its partitioning among environmental compartments such as air, water, soil, and sediment.

For this compound, key estimated partitioning coefficients would include the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partition coefficient (Koc), and the bioconcentration factor (BCF).

Octanol-Water Partition Coefficient (Log Kow): This value indicates a chemical's tendency to partition between an organic phase (octanol, representing lipids in organisms) and water. A higher Log Kow suggests a greater potential for bioaccumulation. Based on its structure—an aromatic ring with both an ethyl ester and a propyl group—this compound is expected to have a moderate to high Log Kow, suggesting it will preferentially partition into organic matter and biota rather than remaining in the water column.

Soil Organic Carbon-Water Partition Coefficient (Log Koc): This parameter predicts the extent to which a chemical will adsorb to the organic matter in soil and sediment. A higher Koc value indicates stronger adsorption and less mobility in soil and water. Given its expected moderate hydrophobicity, this compound is likely to have a significant Koc value, leading to its association with soil and sediment particles. This would limit its transport through the soil column and into groundwater.

Bioconcentration Factor (BCF): BCF is a measure of a chemical's potential to accumulate in aquatic organisms from the surrounding water. Chemicals with a high BCF are more likely to be found at higher concentrations in organisms than in the water. The BCF for this compound can be estimated from its Log Kow. A moderate to high Log Kow would suggest a potential for bioconcentration in aquatic life.

The following table presents estimated physicochemical and environmental fate properties for this compound, derived from QSAR modeling principles, alongside data for similar compounds for comparative purposes.

| Property | Estimated Value for this compound | Reference Compound: Ethyl Benzoate (CAS: 93-89-0) | Reference Compound: Propyl Benzoate (CAS: 2315-68-6) |

|---|---|---|---|

| Molecular Weight | 192.25 g/mol | 150.17 g/mol | 164.20 g/mol |